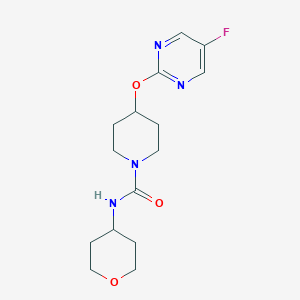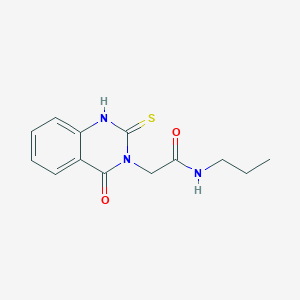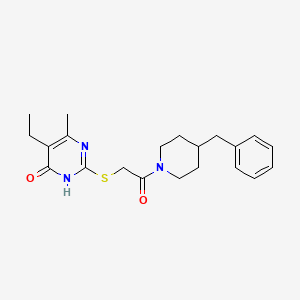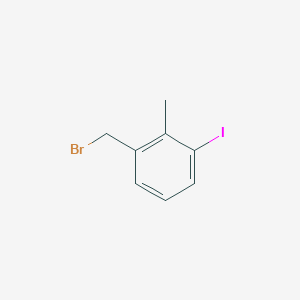![molecular formula C24H19F2NO3S B2527862 (2,4-dimethylphenyl)[6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114651-77-2](/img/structure/B2527862.png)
(2,4-dimethylphenyl)[6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2,4-dimethylphenyl derivatives has been explored in various studies. In one such study, a series of eleven 3,4-dimethylphenyl bicyclo methanone derivatives were synthesized using an aqueous phase fly-ash catalyzed [4+2] cycloaddition Diels-Alder reaction. This reaction involved cyclopentadiene and 3,4-dimethyl phenyl chalcones and was performed under cooling conditions, yielding the methanones with greater than 60% efficiency . Another study reported the synthesis of a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative through a two-step procedure involving Povarov cycloaddition reaction followed by N-furoylation processes, starting from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. For the bicyclo methanone derivatives, physical constants and spectral data such as IR, 1H-NMR, and 13C-NMR were used for characterization . Similarly, the furan-2-carboxamide derivative's structure was fully characterized by IR, 1H, 13C-NMR, and X-ray diffraction data, ensuring the correct synthesis of the target compound .
Chemical Reactions Analysis
The studies did not explicitly detail further chemical reactions involving the synthesized compounds. However, the methods used for synthesis, such as the Diels-Alder reaction and Povarov cycloaddition, are well-known for their ability to create complex structures with high specificity, which could potentially be involved in further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were inferred from their antimicrobial, antioxidant, and insect antifeedant activities. The bicyclo methanone derivatives exhibited significant biological activities against various bacterial and fungal strains, as well as DPPH radical scavenging capabilities. Their insect antifeedant activities were also tested, showing potential as bioactive agents . The furan-2-carboxamide derivative is known to possess therapeutic properties, including anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator effects, indicating a broad spectrum of chemical properties that could be beneficial in pharmaceutical applications .
Aplicaciones Científicas De Investigación
Photoremovable Protecting Groups
Compounds like 2,5-dimethylphenacyl esters, which share a partial structural similarity with the compound , have been explored for their potential as photoremovable protecting groups in organic synthesis and biochemistry. These protecting groups can be removed by irradiation, providing a controlled method for releasing active molecules in a chemical reaction or within a biological context (Zabadal et al., 2001).
Poly(arylene ether sulfone) Materials
Research on poly(arylene ether sulfone)s bearing pendant groups similar to parts of the compound has shown applications in creating materials with desirable properties like high hydroxide conductivity and good alkaline stability. These materials could be useful in various technological applications, including fuel cells and membranes (Shi et al., 2017).
Anticancer Activity
Compounds with structural features related to benzothiazinyl and dimethylphenyl groups have been synthesized as part of a hit-to-lead program in drug discovery, showing selective cytotoxicity against tumorigenic cell lines. This suggests potential applications in designing anticancer agents (Hayakawa et al., 2004).
Carbonic Anhydrase Inhibitors
Bromophenols derivatives, structurally related to the compound , have been studied for their carbonic anhydrase inhibitory properties. These inhibitors have potential therapeutic applications in treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Molecular Interactions and Inclusion Complexes
Research on edge-to-face interactions between aromatic rings, similar to those that might be found in the compound , has shown importance in clathrate formation and molecular recognition processes. These findings have implications for designing molecular sensors and host-guest systems (Eto et al., 2011).
Safety And Hazards
The safety and hazards of a compound are typically determined through safety data sheets and lab testing. For related compounds, such as 3-Fluoro-4-methylphenyl isocyanate, it has been classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, STOT SE 3, and its target organs include the respiratory system .
Propiedades
IUPAC Name |
(2,4-dimethylphenyl)-[6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO3S/c1-14-4-8-19(16(3)10-14)24(28)23-13-27(18-7-5-15(2)20(26)12-18)21-11-17(25)6-9-22(21)31(23,29)30/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHRVIUZRJMLGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=C(C=C4)C)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-dimethylphenyl)[6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-{[4-(cyclopropylcarbonyl)-3-methyl-2-oxo-3,4-dihydro-1(2H)-quinoxalinyl]methyl}benzenecarboxylate](/img/structure/B2527786.png)


![N-(4-bromo-2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2527790.png)
![3-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2527791.png)


![6-chloro-1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2527794.png)
![4-Methoxy-2-{[3-(trifluoromethyl)benzyl]amino}nicotinonitrile](/img/structure/B2527796.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2527798.png)
![2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2527799.png)
